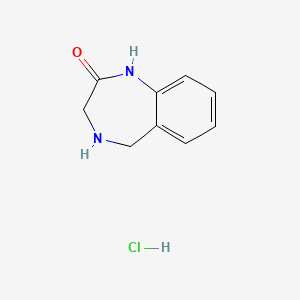

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride

Description

Properties

IUPAC Name |

1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c12-9-6-10-5-7-3-1-2-4-8(7)11-9;/h1-4,10H,5-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZZFIJKMNPSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364122-92-8 | |

| Record name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride typically involves the reaction of an appropriate benzene derivative with a suitable amine under acidic conditions. One common method is the condensation of o-phenylenediamine with a keto acid derivative, followed by cyclization and hydrochloride formation.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow synthesis process. This method allows for the efficient and scalable production of benzodiazepines, including this compound. The continuous flow synthesis involves the use of aminobenzophenones as starting materials, which undergoes a series of chemical reactions to form the desired benzodiazepine structure.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is primarily studied for its therapeutic potential in treating various neurological disorders. The compound exhibits anxiolytic and anticonvulsant properties due to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.

Key Findings :

- Anxiolytic Effects : Research indicates that this compound can reduce anxiety levels in animal models by enhancing GABAergic neurotransmission.

- Anticonvulsant Properties : In controlled experiments with induced seizures in mice, administration of the compound significantly decreased seizure duration and frequency compared to control groups.

Pharmacology

The pharmacological profile of this compound reveals its potential as a treatment for anxiety disorders and epilepsy. Its mechanism involves modulating GABA-A receptor activity.

Mechanism of Action :

- Target Receptors : GABA-A receptors

- Mode of Action : Increases the frequency of chloride channel opening in response to GABA binding.

- Therapeutic Effects : Sedative, anxiolytic, anticonvulsant effects .

Biological Studies

This compound is also investigated for its biological interactions and effects on cellular systems. Studies have shown that it can influence cell growth and viability in various in vitro assays.

Case Study Example :

A study examined the effects of substituted tetrahydro-benzodiazepine derivatives on plant growth (Lupinus angustifolius) in vitro. The results indicated that these compounds could affect growth patterns and cellular responses .

Comparison with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenazepam | Similar anxiolytic effects | Different substitution pattern |

| Clonazepam | Known for anticonvulsant properties | Varies in substitution affecting activity |

| 7-Chloro derivative | Contains chlorine instead of bromine | Alters receptor binding affinity |

Mechanism of Action

The mechanism by which 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, the compound produces its sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The molecular targets include GABA-A receptors, which are involved in the modulation of neuronal excitability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride with structurally related benzodiazepine derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations

Substituent Effects: Halogenation (Cl, Br): Enhances receptor binding and metabolic stability. For example, Oxazolam’s chlorine at C7 improves GABA-A receptor affinity . Nitro Groups: Methylclonazepam’s nitro group at C7 correlates with high potency in clinical benzodiazepines like Clonazepam .

Synthetic Routes: The target compound likely derives from cyclization of 2-aminobenzophenone precursors, followed by HCl salt formation . Oxazolam’s synthesis involves acetic anhydride-mediated acetylation and NaOH-driven cyclization .

Biological Activity :

Biological Activity

2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN2O

- Molecular Weight : 212.68 g/mol

- CAS Number : 1955498-88-0

Antiviral Activity

Research has shown that derivatives of benzodiazepines exhibit significant antiviral properties. For instance, compounds like 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one have demonstrated activity against HIV-1 replication. Although the specific activity of this compound is less documented in literature compared to its analogs, its structural similarities suggest potential antiviral efficacy against similar viral targets .

Central Nervous System Effects

Benzodiazepines are primarily known for their effects on the central nervous system (CNS). The compound has been studied for its anxiolytic and sedative properties. A study on related compounds indicated that they could modulate neurotransmitter systems such as GABAergic pathways, leading to anxiolytic effects. This mechanism is crucial for the development of new therapeutic agents targeting anxiety and sleep disorders .

Toxicity Studies

Toxicological evaluations are essential for understanding the safety profile of any pharmaceutical compound. Studies indicate that certain benzodiazepine derivatives can cause adverse effects such as skin burns and eye damage upon exposure. The hydrochloride form of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has been classified with similar warnings regarding acute toxicity and skin corrosion potential .

Research Findings: CNS Activity

A recent investigation into the CNS activity of benzodiazepine derivatives revealed that compounds similar to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one exerted anxiolytic effects through GABA receptor modulation. The study highlighted that these compounds could serve as potential candidates for treating anxiety disorders due to their favorable pharmacological profiles .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the established synthetic routes for 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from benzodiazepine precursors. A common approach is the acylation of the benzodiazepine core with a chlorinated benzoyl derivative (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

- Solvent selection : Using anhydrous dichloromethane or THF to enhance reactivity.

- Catalyst screening : Testing phase-transfer catalysts to improve yields in heterogeneous systems.

Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .

Basic: Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm the benzodiazepine core, substituents, and hydrochloride salt formation (e.g., downfield shifts for NH groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Use mobile phases like acetonitrile/0.1% trifluoroacetic acid with gradient elution .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight ([M+H]⁺ peak) and detect trace impurities .

Advanced: How can researchers resolve contradictory data on receptor binding affinity and selectivity in pharmacological studies?

Methodological Answer:

Contradictions in receptor binding data (e.g., GABAₐ vs. serotonin receptors) require:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-flumazenil for GABAₐ) with varying concentrations of the compound to calculate Ki values .

- Functional Assays : Electrophysiology (patch-clamp) to assess chloride ion flux in transfected HEK293 cells expressing specific receptor subunits .

- Structural Modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses and identify key residues influencing selectivity .

Advanced: What experimental designs are recommended for longitudinal studies assessing long-term neurological effects?

Methodological Answer:

To evaluate long-term efficacy and dependence mechanisms:

- In Vivo Models : Chronic dosing in rodents (e.g., 6–12 months) with behavioral tests (elevated plus maze, rotarod) and biomarker analysis (BDNF, cortisol levels) .

- Clinical Cohorts : Retrospective analysis of electronic health records to correlate dosing patterns with adverse outcomes (e.g., cognitive decline) using mixed-effect regression models .

- Withdrawal Studies : Gradual dose tapering in animal models, monitoring seizure thresholds and neurochemical changes (glutamate/GABA ratios) via microdialysis .

Advanced: How can researchers validate analytical methods for detecting trace impurities in synthesized batches?

Methodological Answer:

Follow ICH Q2(R1) guidelines for method validation:

- Linearity : Prepare impurity standards (e.g., 0.1–1.0% w/w) and assess R² values via HPLC .

- Limit of Detection (LOD) : Signal-to-noise ratio ≥3 for impurities at 0.05% concentration.

- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

Reference standards (e.g., midazolam hydrochloride impurities) should be used for cross-validation .

Advanced: What strategies mitigate challenges in scaling up synthesis from laboratory to pilot-scale production?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times for acylation steps .

- Quality by Design (QbD) : Use factorial design experiments to optimize critical parameters (e.g., stoichiometry, solvent volume) and define a design space .

- In-Process Monitoring : FTIR or PAT (Process Analytical Technology) probes for real-time tracking of intermediate formation .

Basic: What are the key considerations for designing stability studies under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Long-Term Stability : Store samples at 25°C/60% RH and analyze monthly for up to 24 months using validated HPLC methods .

- Salt Form Stability : Compare hydrochloride salt vs. free base stability in accelerated conditions to guide formulation choices .

Advanced: How can computational tools predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or MetaSite to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .

- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity (e.g., mitochondrial dysfunction) or mutagenicity (Ames test alerts) .

- CYP450 Inhibition Assays : Screen against recombinant CYP enzymes (e.g., CYP3A4) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.